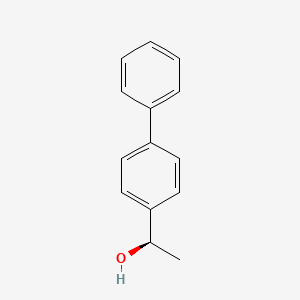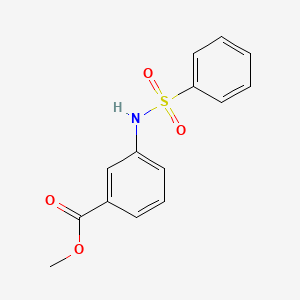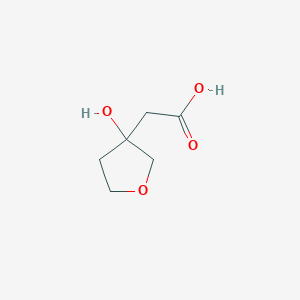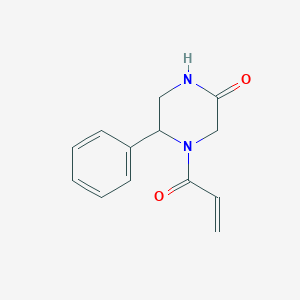![molecular formula C10H20ClNO B2376409 6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2490402-30-5](/img/structure/B2376409.png)
6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on the synthesis of 2-oxa-7-azaspiro[3.5]nonane revealed the conversion of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides for oxidative cyclizations. This research highlights the potential of spirocyclic oxetanes in creating complex molecular structures like benzimidazoles (Gurry, McArdle, & Aldabbagh, 2015).
- An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane is described in another study. The isolation of this compound as a sulfonic acid salt resulted in a product with enhanced stability and solubility, facilitating its application in various reaction conditions (van der Haas et al., 2017).
Applications in Drug Discovery and Design
- The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved. These novel amino acids have been added to the family of sterically constrained amino acids, showing potential for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
- A study on novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity was conducted. The research aimed at developing effective antibacterial drugs for respiratory tract infections (Odagiri et al., 2013).
Chemical Synthesis and Modifications
- Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described. This compound is significant for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Analysis and Physicochemical Studies
- An analysis of azaspiro[3.3]heptanes used as replacements for common heterocycles in medicinal chemistry revealed that introducing a spirocyclic center lowered the logD of the molecules, indicating a reduction in lipophilicity. This finding contributes to the understanding of the physicochemical properties of such compounds in drug development (Degorce, Bodnarchuk, & Scott, 2019).
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2,3)12-8-4-10(5-8)6-11-7-10;/h8,11H,4-7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWDXMOLSUDOCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC2(C1)CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)

![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)


![(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2376342.png)



![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2376348.png)
![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)
